Cas no 2228330-26-3 (1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine)
![1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine structure](https://ja.kuujia.com/scimg/cas/2228330-26-3x500.png)
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-1813501
- 1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine
- 2228330-26-3
-
- インチ: 1S/C9H15N3/c1-8(2,9(10)3-4-9)7-5-11-12-6-7/h5-6H,3-4,10H2,1-2H3,(H,11,12)
- InChIKey: SKZCHNWMCPYPLI-UHFFFAOYSA-N
- ほほえんだ: NC1(C(C)(C)C2C=NNC=2)CC1
計算された属性
- せいみつぶんしりょう: 165.126597491g/mol
- どういたいしつりょう: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 54.7Ų
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813501-0.25g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 0.25g |
$1447.0 | 2023-06-02 | ||
Enamine | EN300-1813501-1.0g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1813501-2.5g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 2.5g |
$3080.0 | 2023-06-02 | ||
Enamine | EN300-1813501-0.05g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 0.05g |
$1320.0 | 2023-06-02 | ||
Enamine | EN300-1813501-0.5g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 0.5g |
$1509.0 | 2023-06-02 | ||
Enamine | EN300-1813501-0.1g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 0.1g |
$1384.0 | 2023-06-02 | ||
Enamine | EN300-1813501-10.0g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-1813501-5.0g |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2228330-26-3 | 5g |
$4557.0 | 2023-06-02 |
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amineに関する追加情報
Introduction to 1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropan-1-amine (CAS No. 2228330-26-3)
The compound 1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropane is a structurally unique organic molecule with the CAS registry number CAS No. 2228330-26. This compound has garnered attention in the fields of organic chemistry and materials science due to its intriguing properties and potential applications. The molecule features a cyclopropane ring, which is known for its high strain energy and reactivity, and a pyrazole moiety, which contributes to its electronic properties and potential for functionalization.
Recent studies have highlighted the importance of pyrazole-containing compounds in drug discovery and material science. The integration of a pyrazole ring into the structure of cyclopropane derivatives has opened new avenues for exploring their biological activities and chemical reactivity. For instance, researchers have reported that such compounds exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic applications.
The synthesis of 1-[2-(1H-pyrazol-4-yl)propan-2-yl]cyclopropane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling the scalable production of this compound. This advancement has facilitated further research into its properties and applications.
In terms of physical properties, this compound exhibits a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which makes it suitable for various solution-based chemical reactions. The compound's stability under thermal and oxidative conditions has also been evaluated, showing promise for its use in high-performance materials.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 1-[2-(1H-pyrazol-4-yl)propane] with unprecedented accuracy. These studies have revealed that the molecule's electronic properties are heavily influenced by the conjugation between the pyrazole ring and the strained cyclopropane system. This conjugation not only enhances the molecule's stability but also contributes to its unique optical properties.
The potential applications of this compound are vast and varied. In the pharmaceutical industry, it is being explored as a lead compound for developing novel drugs targeting inflammatory diseases. In materials science, its unique electronic properties make it a candidate for use in advanced semiconductors and optoelectronic devices. Additionally, its ability to form stable complexes with metal ions suggests its utility in catalysis and coordination chemistry.
As research into this compound continues, it is expected that new insights into its structure-property relationships will emerge. These findings will undoubtedly pave the way for innovative applications across multiple disciplines. The combination of its unique chemical structure and promising properties positions 1-[2-(1H-pyrazol)]cyclopropylamine as a key player in future advancements in organic chemistry and beyond.
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